N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

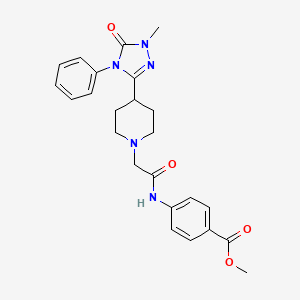

“N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride” is a chemical compound with the molecular formula C13H21BClNO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using direct methods such as SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 . More detailed crystallographic data of the compound have been deposited with the Cambridge Crystallographic Data Centre .Physical And Chemical Properties Analysis

The compound has a molecular weight of 269.58 . Other physical and chemical properties such as refractive index, boiling point, density, and storage temperature are not explicitly mentioned in the search results for this specific compound.Scientific Research Applications

Synthesis and Structural Characterization

N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride and related compounds have been synthesized and characterized to understand their molecular structures and vibrational properties. Studies involving X-ray diffraction and DFT calculations have provided insights into their optimized molecular structures, which are consistent with their crystal structures determined by X-ray single crystal diffraction. These findings are crucial for further applications in materials science and chemistry, offering a foundation for developing new materials and compounds with desired properties (Qing-mei Wu et al., 2021).

Applications in Polymer Science

Research has explored the synthesis of polyurethane cationomers with anil groups, highlighting the intramolecular proton transfer in salicylideneanil structures. This work is significant for creating polymeric films with fluorescent properties, indicating potential applications in the development of new materials with specific optical properties (E. Buruianǎ et al., 2005).

Corrosion Inhibition

Aniline derivatives, including those similar to this compound, have been studied for their effectiveness as corrosion inhibitors. Such studies are critical for industries looking to protect metals and alloys from corrosion, extending the lifespan of materials used in various applications (D. Daoud et al., 2014).

Chemical Synthesis and Drug Development

The compound and its related structures have been utilized as key intermediates in the synthesis of other compounds, including pharmaceuticals. For example, processes have been developed for synthesizing key intermediates for CCR5 antagonists, showcasing the importance of such compounds in the development of new medications (H. Hashimoto et al., 2002).

Luminescent Materials

Studies have shown the potential of using aniline derivatives in the creation of luminescent materials. For instance, research on tetradentate bis-cyclometalated platinum complexes, which involve aniline derivatives, has demonstrated their applicability in organic light-emitting diodes (OLEDs). Such materials are vital for the advancement of display technologies and lighting applications (Dileep A. K. Vezzu et al., 2010).

Future Directions

Mechanism of Action

Target of Action

Similar compounds are known to be used in transition metal-catalyzed suzuki-miyaura cross-coupling reactions .

Mode of Action

It has been suggested that it can be used as an electrolyte additive to induce the decomposition of pf6-, forming a dense and robust solid electrolyte interface (sei) rich in lif, which helps suppress the growth of lithium dendrites .

Biochemical Pathways

The compound contributes to the formation of high Li+ conductivity Li3N and LiBO2, thereby enhancing Li+ transport through the SEI and cathode electrolyte interface (CEI) .

Result of Action

The compound can remove trace HF in the electrolyte, protecting the SEI and CEI from corrosion . As expected, a 4.5 V Li||LiNi0.6Co0.2Mn0.2O2 battery with this electrolyte can provide 145 mAh g-1 after cycling at 200 mA g-1 for 140 times .

Action Environment

Properties

IUPAC Name |

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2.ClH/c1-12(2)13(3,4)17-14(16-12)10-7-6-8-11(9-10)15-5;/h6-9,15H,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWKDXZBDMPVFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2838596.png)

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2838597.png)

![[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2838598.png)

![6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2838601.png)

![N-benzyl-6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2838607.png)

![1-(4-Chlorophenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2838617.png)

![(Z)-2-Cyano-N-[2-(3,4-diethoxyphenyl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2838618.png)